N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(2,4-Dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid bicyclo[2.2.1]heptane backbone with a ketone group at position 3 and a carboxamide moiety substituted with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-6-7-14(13(2)10-12)20-16(22)19-9-8-18(5,15(21)11-19)17(19,3)4/h6-7,10H,8-9,11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKSWRWUBYRUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound notable for its unique structural characteristics and potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H23NO3
- Molar Mass : 301.38 g/mol
- Structural Features : It contains a bicyclo[2.2.1]heptane core, a dimethylphenyl substituent, and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : Some studies suggest that compounds with similar bicyclic structures possess antimicrobial properties due to their ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The presence of the carboxamide group may enhance its interaction with inflammatory pathways, potentially reducing inflammation in biological systems.
- Myorelaxant Activity : Similar compounds have shown myorelaxant effects in pharmacological studies on rat uterus models, indicating potential applications in muscle relaxation therapies .
Pharmacological Evaluations
A series of pharmacological evaluations have been conducted to assess the compound's efficacy:
Comparative Analysis with Analog Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | C19H25NO2 | Similar structure but different substitution pattern affecting activity |
| N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | C19H25NO3 | Methoxy group may alter pharmacological properties |
| N-(4-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | C18H23NO3 | Variation in phenyl substitution influencing biological interactions |
Future Directions for Research
Further research is essential to elucidate the specific mechanisms of action and therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : Conducting comprehensive in vivo studies to assess the compound's efficacy and safety profile.
- Mechanistic Studies : Investigating the molecular pathways involved in its observed biological activities.
- Clinical Trials : Exploring potential clinical applications through well-designed clinical trials targeting specific conditions such as muscle spasms or inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Fluorinated analogs (e.g., 2,5-difluorophenyl and 3,4-difluorophenyl derivatives) exhibit higher hydrogen bond acceptor counts (5 vs. The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity (logP ~3.2) compared to unsubstituted phenyl analogs but reduces polarity relative to fluorinated derivatives.
Stereochemical Considerations :
- Many bicyclo[2.2.1]heptane carboxamides exist as stereoisomeric mixtures (e.g., reports a "mixture of stereoisomers"), which complicates purification but may broaden biological activity.
Pharmacokinetic and Physicochemical Profiling
- logP and logD : The target compound's predicted logP (~3.2) aligns with its analogs, suggesting moderate membrane permeability. Fluorinated derivatives show slightly lower logD values due to increased polarity.
- Polar Surface Area (PSA) : Analogs with fluorinated substituents (PSA ~44.7 Ų) may exhibit better aqueous solubility than the target compound (estimated PSA ~37 Ų).
- Metabolic Stability : The rigid bicyclic core likely reduces oxidative metabolism, as observed in structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
